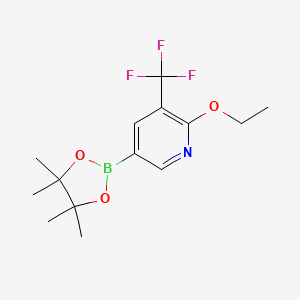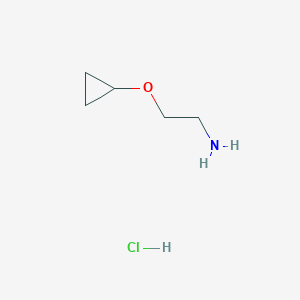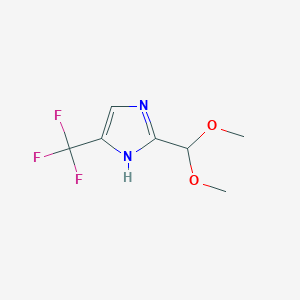
2-(2,2-Difluoroethoxy)-5-methanesulfonylaniline
Übersicht
Beschreibung
This compound is an organic molecule that contains a difluoroethoxy group and a methanesulfonyl group attached to an aniline base. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the positions of the difluoroethoxy and methanesulfonyl groups on the aniline ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the difluoroethoxy and methanesulfonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoroethoxy group could increase its hydrophobicity .Wissenschaftliche Forschungsanwendungen
Microbial Metabolism and Environmental Impact
Methanesulfonic acid, related to methanesulfonyl groups, plays a significant role in the biogeochemical cycling of sulfur. Aerobic bacteria use it as a source of sulfur for growth, and specialized methylotrophs utilize it as a carbon and energy substrate. This highlights the environmental significance of methanesulfonyl-related compounds in microbial metabolism and atmospheric chemistry (Kelly & Murrell, 1999).
Catalysis and Chemical Synthesis
Methanesulfonic acid has been utilized as an effective catalyst in the synthesis of benzoxazoles from carboxylic acids, indicating the potential of methanesulfonyl derivatives in facilitating chemical reactions and synthesizing heterocyclic compounds (Kumar, Rudrawar, & Chakraborti, 2008).
Material Science and Energy Storage
In the field of energy storage, particularly in lithium-ion batteries, methanesulfonic acid derivatives have been explored as electrolyte additives to enhance the interfacial stability of cathodes at elevated temperatures, showcasing the potential of such compounds in improving the performance and longevity of energy storage systems (Huang et al., 2018).
Organic Synthesis and Functionalization
The functionalization of molecules through reactions involving methanesulfonyl groups is a crucial area of research. For example, the synthesis of indole rings from 2-ethynylaniline derivatives catalyzed by copper(II) salts, where methanesulfonyl derivatives play a role, highlights the utility of these groups in constructing complex organic frameworks (Hiroya et al., 2002).
Environmental Chemistry
The oxidation of methanesulfinic acid by OH radicals, leading to the formation of methanesulfonic acid, demonstrates the environmental relevance of methanesulfonyl derivatives in atmospheric chemistry and pollution mitigation strategies (Sehested & Holcman, 1996).
Wirkmechanismus
Mode of Action
It is likely that this compound interacts with its targets in a manner that induces changes in cellular processes . .
Biochemical Pathways
It is possible that this compound influences multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
Eigenschaften
IUPAC Name |
2-(2,2-difluoroethoxy)-5-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO3S/c1-16(13,14)6-2-3-8(7(12)4-6)15-5-9(10)11/h2-4,9H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQRSXAXJGYNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OCC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Oxaspiro[3.3]heptan-6-one](/img/structure/B1530562.png)

![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B1530569.png)






![tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1530580.png)

